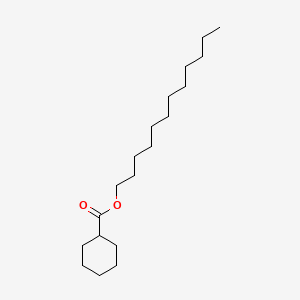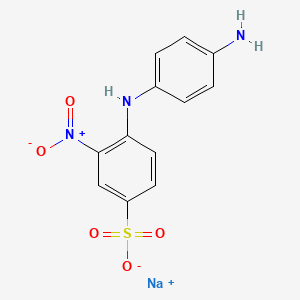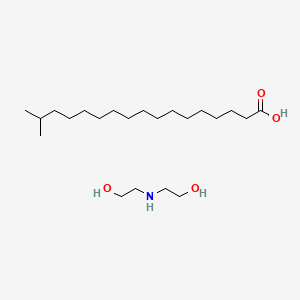
L-Tryptophan, N-(1-oxodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan, N-(1-oxodecyl)-: is a derivative of the essential amino acid L-tryptophan. This compound is characterized by the addition of a 1-oxodecyl group to the nitrogen atom of the tryptophan molecule. L-tryptophan itself is crucial for protein synthesis in humans and animals and is widely used in the food, pharmaceutical, and feed industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, N-(1-oxodecyl)- typically involves the acylation of L-tryptophan with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of L-tryptophan and its derivatives, including L-Tryptophan, N-(1-oxodecyl)-, often employs microbial fermentation. This method is favored due to its cost-effectiveness and environmental friendliness. Microbial strains such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to enhance the production yield .
Analyse Des Réactions Chimiques
Types of Reactions: L-Tryptophan, N-(1-oxodecyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like oxaziridine.
Reduction: The carbonyl group in the 1-oxodecyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole ring.
Reduction: Sodium borohydride in methanol is commonly used for reducing the carbonyl group.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the 1-oxodecyl chain.
Substitution: Various substituted tryptophan derivatives.
Applications De Recherche Scientifique
L-Tryptophan, N-(1-oxodecyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in serotonin synthesis.
Industry: Utilized in the production of food additives and nutritional supplements
Mécanisme D'action
The mechanism of action of L-Tryptophan, N-(1-oxodecyl)- involves its incorporation into metabolic pathways where it can influence the synthesis of serotonin and other bioactive compounds. The indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase enzymes catalyze the initial step in its catabolism, leading to the production of kynurenine and other metabolites .
Comparaison Avec Des Composés Similaires
- L-Tryptophan, N-[N-(1-oxodecyl)-L-alanyl]-methyl ester
- L-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-methyl ester
Comparison: L-Tryptophan, N-(1-oxodecyl)- is unique due to its specific acylation at the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other derivatives. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
21394-04-7 |
|---|---|
Formule moléculaire |
C21H30N2O3 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-4-5-6-7-8-13-20(24)23-19(21(25)26)14-16-15-22-18-12-10-9-11-17(16)18/h9-12,15,19,22H,2-8,13-14H2,1H3,(H,23,24)(H,25,26)/t19-/m0/s1 |
Clé InChI |
AYFVGKNJGXCSDI-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





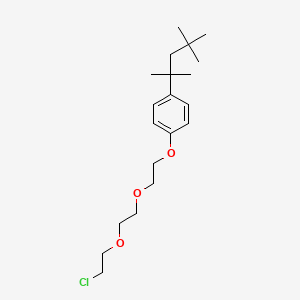
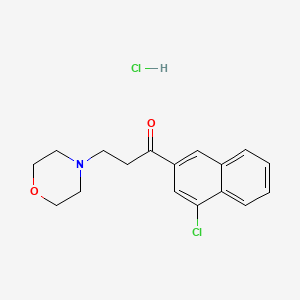
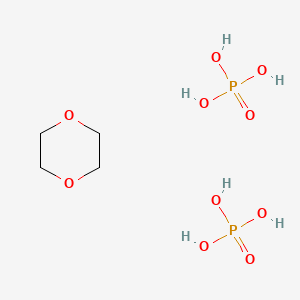
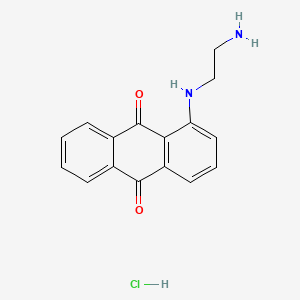
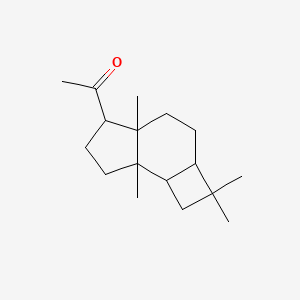
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
